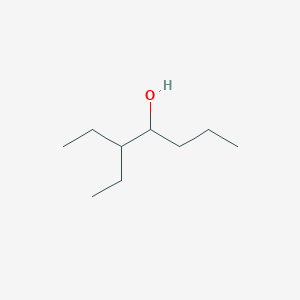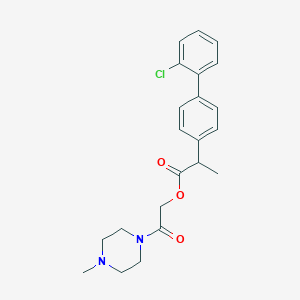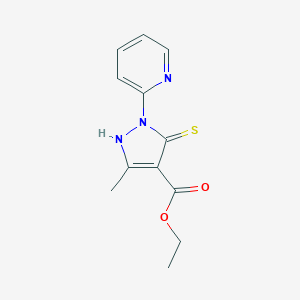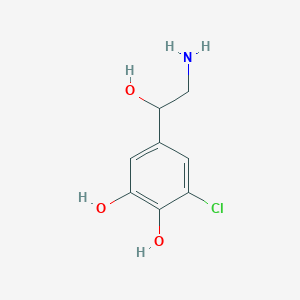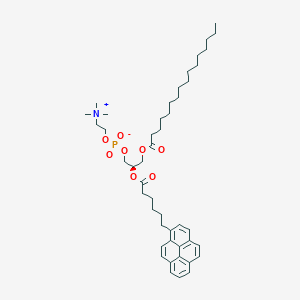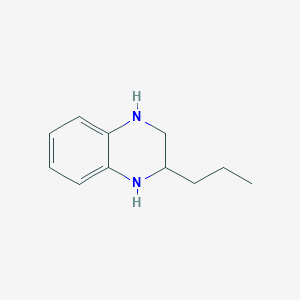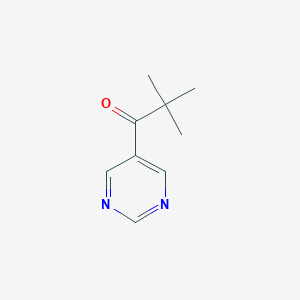
2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SQ-34676 involves several steps. The regioselective reaction of cyclopentadiene with benzyl chloromethyl ether in the presence of a chiral catalyst, followed by hydroxylation, yields a cyclopenten-1-ol derivative. This intermediate is then epoxidized, protected, and condensed with 6-O-benzylguanine to form a guanine derivative. Subsequent protection, oxidation, and methylene formation steps lead to the final product .
Industrial Production Methods
Industrial production of SQ-34676 follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
SQ-34676 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane or methylphosphonic acid in dichloromethane.
Reduction: Zinc/Titanium tetrachloride complex in tetrahydrofuran/dichloromethane.
Substitution: Benzyl bromide and sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various protected and unprotected intermediates that are crucial for the final synthesis of SQ-34676 .
Applications De Recherche Scientifique
SQ-34676 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of nucleoside analogues and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used in the treatment of chronic hepatitis B virus infection.
Industry: Employed in the development of antiviral drugs and as a standard in quality control processes.
Mécanisme D'action
SQ-34676 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. It is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. Additionally, it inhibits lysine-specific demethylase 5B, which plays a role in tumor suppression and drug resistance in certain cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Penciclovir
- Ganciclovir
- Lobucavir
- Aciclovir
- Lamivudine
Uniqueness
SQ-34676 is unique due to its high potency and selectivity against the hepatitis B virus. It has a higher genetic barrier to resistance compared to other nucleoside analogues, making it a preferred choice for long-term antiviral therapy .
Propriétés
IUPAC Name |
2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMBUXEXIWEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=CN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545797 |
Source


|
| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103686-53-9 |
Source


|
| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
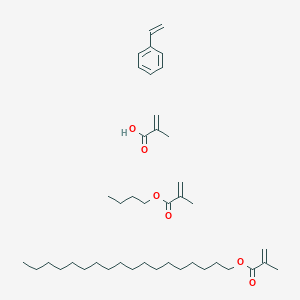
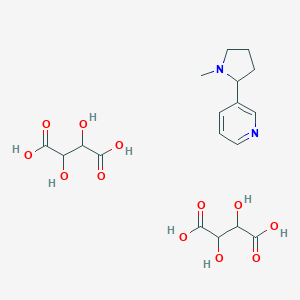
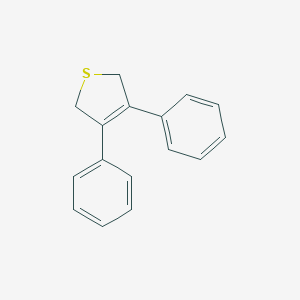
![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)
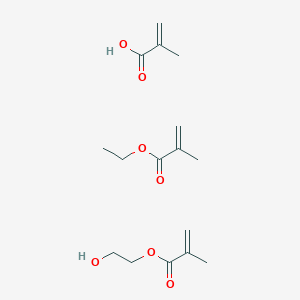
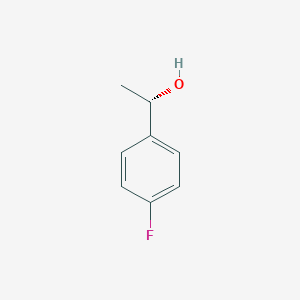
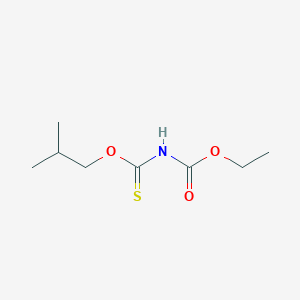
![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)
